![molecular formula C9H15N3O B1375245 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol CAS No. 1461705-86-1](/img/structure/B1375245.png)
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol
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Overview
Description
Synthesis Analysis
Aminopyridines, which are part of the structure of the compound, have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The efficient procedure for synthesizing different types of aminopyridine derivatives has been discussed in various studies .Molecular Structure Analysis
The molecular structure of “1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol” is composed of a pyridine ring attached to an amino alcohol group. The presence of heteroatoms in the pyridine ring is important for coordination with metals .Chemical Reactions Analysis
The chemical reactions involving aminopyridines have been a subject of many studies . They are known to form certain metal-protein complexes and exhibit various biological activities . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .Scientific Research Applications
Biofuel Production
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol, as a derivative of 2-methylpropan-1-ol, contributes to biofuel research. A study demonstrated the use of engineered enzymes for the anaerobic production of isobutanol, a biofuel, from glucose using a modified amino acid pathway in Escherichia coli. This process achieved 100% theoretical yield and higher productivity under anaerobic conditions, highlighting the potential for sustainable fuel alternatives (Bastian et al., 2011).
Molecular Docking and Spectroscopic Studies
Research involving similar compounds, like 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, focused on spectroscopic characterization and molecular docking studies. These studies are vital for understanding the molecular interactions and potential applications of such compounds, especially in designing molecules with specific biological or chemical properties (Rajamani et al., 2019).
Fluorescent Sensor Development
Derivatives of aminopyridines, similar to the compound , have been utilized in the development of fluorescent sensors. For instance, research has explored the creation of an "OFF-ON type" mode sensor for the selective recognition of aluminum ions, which also found application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).
Synthetic Chemistry and Drug Development
Aminopyridine derivatives have been explored for their potential in drug development. For example, compounds containing 3-methoxy-2-aminopyridine, related to the compound , showed promise as inhibitors of oncogenic kinases. Modifications in their structure aimed to reduce safety risks like mutagenic potential and drug-drug interactions, demonstrating the importance of these compounds in medicinal chemistry (Palmer et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol interacts with its target, CHK1, as an adenosine triphosphate (ATP) competitive inhibitor . This means it competes with ATP for binding to the kinase active site of CHK1, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol affects these biochemical pathways and their downstream effects.
Pharmacokinetics
The optimization of chk1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (pk pd) properties gave a compound with low predicted doses and exposures in humans .
Result of Action
The result of the action of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . This is due to the inhibition of CHK1, which halts the cell cycle and initiates DNA repair .
properties
IUPAC Name |
1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)6-12-8-5-7(10)3-4-11-8/h3-5,13H,6H2,1-2H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQHUCQRGBGBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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